![molecular formula C7H6BNO2S B13542884 B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/no-structure.png)
B-thieno[3,2-b]pyridin-2-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-thieno[3,2-b]pyridin-2-ylboronic acid: is a heterocyclic compound that contains both a thieno and pyridine ring fused together with a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-thieno[3,2-b]pyridin-2-ylboronic acid typically involves the reaction of a thieno[3,2-b]pyridine derivative with a boronic acid reagent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated thieno[3,2-b]pyridine reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: B-thieno[3,2-b]pyridin-2-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Scientific Research Applications
Chemistry: B-thieno[3,2-b]pyridin-2-ylboronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of kinase inhibitors and other therapeutic agents .
Industry: In the materials science industry, this compound is used in the synthesis of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of B-thieno[3,2-b]pyridin-2-ylboronic acid in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of certain kinases by binding to the active site and blocking substrate access . The boronic acid group can also form reversible covalent bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Thieno[3,2-b]pyridine: A similar compound without the boronic acid group, used in similar applications but with different reactivity.
Pyridine-2-boronic acid: A simpler boronic acid derivative with a pyridine ring, used in various organic synthesis reactions.
Uniqueness: B-thieno[3,2-b]pyridin-2-ylboronic acid is unique due to the combination of the thieno and pyridine rings with the boronic acid group. This structure provides a unique set of chemical properties, making it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6BNO2S |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
thieno[3,2-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4,10-11H |
InChI Key |
RYEDNHKJOQGXTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
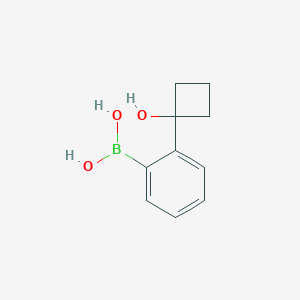
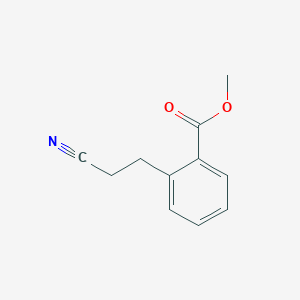
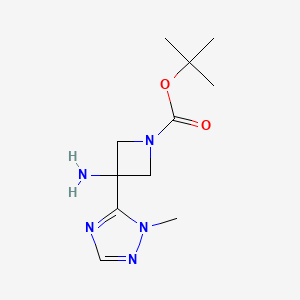

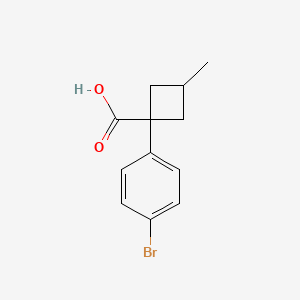
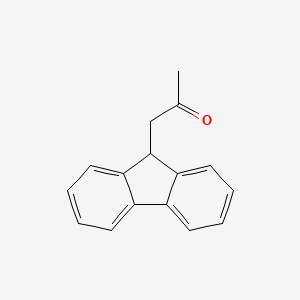
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)


![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
